molecular formula C9H10N2O2 B3345635 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one CAS No. 1075237-63-6

7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Cat. No. B3345635
Key on ui cas rn: 1075237-63-6
M. Wt: 178.19 g/mol
InChI Key: TYWLOTNSMFTIHR-UHFFFAOYSA-N
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Patent
US08097628B2

Procedure details

A mixture of butyl 3-[2-[(2,2-dimethylpropanoyl)amino]-6-(methyloxy)-3-pyridinyl]propanoate (86.01 g, 256 mmol) in hydrochloric acid (500 ml, 3000 mmol) (6M aqueous), was heated at 80° C. for 6 h. Reaction was cooled, treated with water (500 ml), transferred to a 5 L conical flask and carefully neutralised with solid K2CO3 (requires around 250 g) (much effervescence was observed). The mixture was then extracted with 20% MeOH/DCM (3×500 ml). The combined organic solvents were then dried (MgSO4), filtered, evaporated to give the crude product as a yellow solid (35.84 g, 79%).
Name
butyl 3-[2-[(2,2-dimethylpropanoyl)amino]-6-(methyloxy)-3-pyridinyl]propanoate
Quantity
86.01 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
250 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
CC(C)(C)C([NH:5][C:6]1[C:11]([CH2:12][CH2:13][C:14]([O:16][CH2:17]CCC)=O)=[CH:10][CH:9]=[C:8]([O:21]C)[N:7]=1)=O.Cl.C([O-])([O-])=O.[K+].[K+]>O>[CH3:17][O:16][C:14]1[N:5]=[C:6]2[C:11]([CH2:10][CH2:9][C:8](=[O:21])[NH:7]2)=[CH:12][CH:13]=1 |f:2.3.4|

Inputs

Step One
Name
butyl 3-[2-[(2,2-dimethylpropanoyl)amino]-6-(methyloxy)-3-pyridinyl]propanoate
Quantity
86.01 g
Type
reactant
Smiles
CC(C(=O)NC1=NC(=CC=C1CCC(=O)OCCCC)OC)(C)C
Name
Quantity
500 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
250 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
transferred to a 5 L conical flask
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with 20% MeOH/DCM (3×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solvents were then dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2CCC(NC2=N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 35.84 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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